Cas no 146900-55-2 (Triptobenzene H)
Triptobenzene H structure
Product Name:Triptobenzene H
Numero CAS:146900-55-2
MF:C21H28O4
MW:344.444626808167
CID:146551
PubChem ID:53363843
Update Time:2025-07-13
Triptobenzene H Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Phenanthrenecarboxylicacid,3,4,4a,9,10,10a-hexahydro-5-hydroxy-8-methoxy-1,4a-dimethyl-7-(1-methylethyl)-,(4aS,10aS)-
- hypoglic acid
- Triptobenzene H
- 2-Phenanthrenecarboxylicacid, 3,4,4a,9,10,10a-hexahydro-5-hydroxy-8-methoxy-1,4a-dimethyl-7-(1-methylethyl)-,(4aS-trans)-
- 11-Hydroxy-14-methoxy-18(4→3)-abeo-abieta-3,8,11,13-tetraen-18-oic acid
- [ "Hypoglic acid" ]
- 11-Hydroxy-14-methoxy-18(4-3)-abeo-abieta-3,8,11,13-tetraen-18-oic acid
- CHEBI:132351
- HY-N1125
- AKOS032962717
- CS-0016413
- (4aS,10aS)-5-hydroxy-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid
- (4aS,10aS)-5-hydroxy-8-methoxy-1,4a-dimethyl-7-(propan-2-yl)-3,4,4a,9,10,10a-hexahydrophenanthrene-2-carboxylic acid
- CHEMBL3799506
- 146900-55-2
- DTXSID901317110
- DA-68349
-
- Inchi: 1S/C21H28O4/c1-11(2)15-10-17(22)18-14(19(15)25-5)6-7-16-12(3)13(20(23)24)8-9-21(16,18)4/h10-11,16,22H,6-9H2,1-5H3,(H,23,24)/t16-,21-/m0/s1
- Chiave InChI: NZQIHCWNAMEWEW-KKSFZXQISA-N
- Sorrisi: OC1=CC(C(C)C)=C(C2CC[C@H]3C(C)=C(C(=O)O)CC[C@]3(C)C=21)OC
Proprietà calcolate
- Massa esatta: 344.19900
- Massa monoisotopica: 344.19875937g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 25
- Conta legami ruotabili: 3
- Complessità: 566
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.5
- Superficie polare topologica: 66.8Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.159±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 529.9±50.0 °C at 760 mmHg
- Punto di infiammabilità: 184.5±23.6 °C
- Solubilità: Insuluble (1.1E-3 g/L) (25 ºC),
- PSA: 66.76000
- LogP: 4.53920
- Pressione di vapore: 0.0±1.5 mmHg at 25°C
Triptobenzene H Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
Triptobenzene H Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TMA2235-1 mg |
Triptobenzene H |
146900-55-2 | 1mg |
¥2435.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T16850-5 mg |
(4aS,10aS)-5-hydroxy-7-isopropyl-8-methoxy-1,4a-dimethyl-3,4,4a,9,10,10a-hexahydrophenanthrene-2-carboxylic acid |
146900-55-2 | 5mg |
¥4800.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T16850-5mg |
(4aS,10aS)-5-hydroxy-7-isopropyl-8-methoxy-1,4a-dimethyl-3,4,4a,9,10,10a-hexahydrophenanthrene-2-carboxylic acid |
146900-55-2 | ,97% | 5mg |
¥5280.0 | 2023-09-06 | |
| TargetMol Chemicals | TMA2235-5mg |
Triptobenzene H |
146900-55-2 | 5mg |
¥ 3710 | 2024-07-19 | ||
| TargetMol Chemicals | TMA2235-5 mg |
Triptobenzene H |
146900-55-2 | 98% | 5mg |
¥ 3,710 | 2023-07-10 | |
| TargetMol Chemicals | TMA2235-1 mL * 10 mM (in DMSO) |
Triptobenzene H |
146900-55-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
| A2B Chem LLC | AE97260-1mg |
Triptobenzene H |
146900-55-2 | >95% | 1mg |
$599.00 | 2024-04-20 | |
| A2B Chem LLC | AE97260-5mg |
Triptobenzene H |
146900-55-2 | 5mg |
$660.00 | 2024-04-20 | ||
| TargetMol Chemicals | TMA2235-1 ml * 10 mm |
Triptobenzene H |
146900-55-2 | 1 ml * 10 mm |
¥ 3810 | 2024-07-19 |
Triptobenzene H Letteratura correlata
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
146900-55-2 (Triptobenzene H) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti